

Application Notes and Protocols for High-Throughput Screening with PI3K-IN-54

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Compound of Interest

Compound Name: PI3K-IN-54

Cat. No.: B15578990

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Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.^{[1][2]} Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various human diseases, most notably cancer, where it is frequently hyperactivated.^{[1][3][4]} This makes the components of this pathway, particularly PI3K itself, attractive targets for the development of novel therapeutics.^{[1][3][4]} High-throughput screening (HTS) plays a pivotal role in the identification of small molecule inhibitors that can modulate the activity of PI3K.^{[1][3]}

PI3K-IN-54 is a potent and selective small molecule inhibitor of PI3K. These application notes provide detailed protocols for utilizing **PI3K-IN-54** in high-throughput screening campaigns to identify and characterize its inhibitory effects on the PI3K signaling pathway.

Mechanism of Action

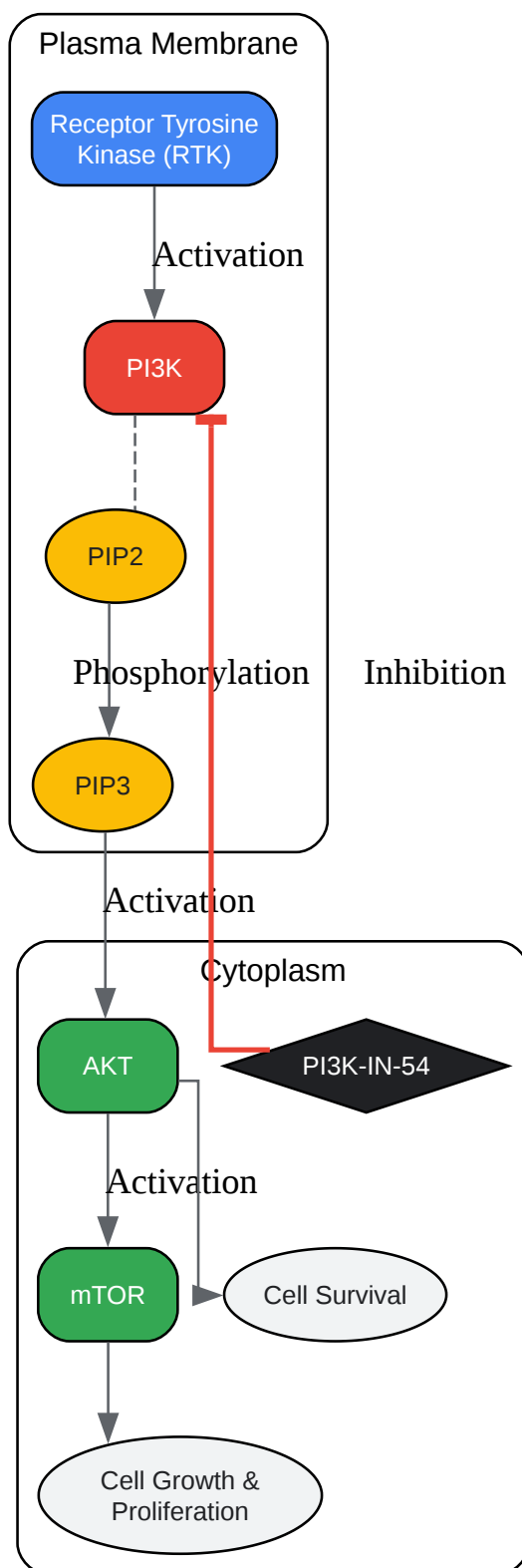
PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.^[3] Class I PI3Ks, which are most implicated in cancer, are activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).^{[5][6]} Upon activation, PI3K converts phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃).^{[3][5]} PIP₃ acts as a second messenger, recruiting and activating

downstream proteins such as AKT.[2][5] Activated AKT then modulates a variety of cellular processes.[2][7]

PI3K-IN-54, like other PI3K inhibitors, is designed to bind to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the downstream signaling cascade.[5]

PI3K Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by **PI3K-IN-54**.



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PI3K/AKT/mTOR signaling pathway and inhibition by **PI3K-IN-54**.

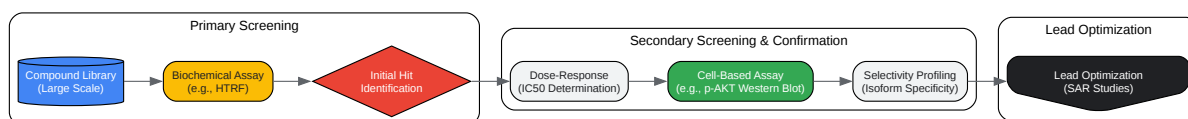
Quantitative Data

The inhibitory activity of **PI3K-IN-54** against various Class I PI3K isoforms is summarized in the table below. Data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

PI3K Isoform	IC50 (nM)
PI3K α (p110 α)	5
PI3K β (p110 β)	50
PI3K δ (p110 δ)	15
PI3K γ (p110 γ)	100

High-Throughput Screening Workflow

A typical HTS campaign to identify and characterize PI3K inhibitors like **PI3K-IN-54** involves a multi-stage process, from primary screening of large compound libraries to secondary and confirmatory assays.



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